Boc-iminodiacetic acid

Description

The exact mass of the compound N-Boc-iminodiacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

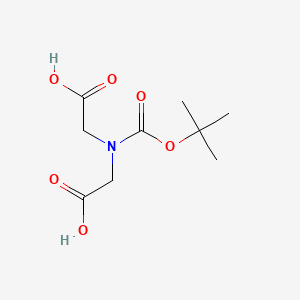

2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGIJQUTGABQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373169 | |

| Record name | N-Boc-iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56074-20-5 | |

| Record name | N-Boc-iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)iminodiacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-Boc-iminodiacetic Acid

Abstract

N-tert-butoxycarbonyl-iminodiacetic acid (N-Boc-iminodiacetic acid) is a pivotal bifunctional molecule, serving as a cornerstone in modern pharmaceutical and biochemical research. Its unique structure, which combines a protected secondary amine with two carboxylic acid moieties, makes it an invaluable building block for peptide synthesis, a potent chelating agent for metal ions, and a versatile linker in bioconjugation strategies.[1][2] This guide provides a comprehensive, field-proven framework for the synthesis and purification of N-Boc-iminodiacetic acid. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering a self-validating protocol designed for reproducibility and high purity. We will explore the mechanistic underpinnings of the N-tert-butoxycarbonylation reaction, detail a robust purification strategy based on physicochemical property manipulation, and outline the analytical methods required for quality assurance.

Introduction: The Strategic Importance of N-Boc-iminodiacetic Acid

N-Boc-iminodiacetic acid, also known by the synonym Boc-Ida-OH, is a derivative of iminodiacetic acid (IDA) where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection is critical, as it renders the amine nucleophilicity inert under basic and nucleophilic conditions, allowing for selective chemical transformations at other sites.[3][4] The Boc group's stability, coupled with its straightforward removal under mild acidic conditions, provides the orthogonality required for complex, multi-step syntheses.[3][5]

1.1. Chemical Identity and Properties

The compound typically presents as a white, solid powder with the following key characteristics:

| Property | Value | Reference(s) |

| CAS Number | 56074-20-5 | [2] |

| Molecular Formula | C₉H₁₅NO₆ | [2] |

| Molecular Weight | 233.22 g/mol | [2] |

| Appearance | White powder/solid | [2] |

| Purity (Typical) | ≥96-98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

1.2. Core Applications in Research and Drug Development

The utility of N-Boc-iminodiacetic acid stems from its dual functionality:

-

Peptide Synthesis: It serves as a protected building block, enabling chemists to construct complex peptide chains with high efficiency by preventing unwanted side reactions at the amine.[1][2]

-

Metal Ion Chelation: The two carboxylic acid groups act as a powerful bidentate ligand, capable of forming stable complexes with various metal ions. This property is exploited in drug delivery systems, diagnostic imaging agents, and analytical chemistry for metal ion separation.[2][6]

-

Bioconjugation and Drug Design: It is used as a linker to attach biologically active molecules to targeting moieties, creating advanced therapeutic agents such as antibody-drug conjugates (ADCs). Its ability to coordinate metals is also leveraged in designing targeted therapies that require a metal cofactor for their biological activity.[1][7]

Synthesis Strategy: The N-tert-Butoxycarbonylation of Iminodiacetic Acid

The most reliable and widely adopted method for synthesizing N-Boc-iminodiacetic acid is the direct N-protection of iminodiacetic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[8][9]

2.1. The Underlying Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The causality behind the chosen conditions is critical for success:

-

Base-Mediated Deprotonation: The reaction is initiated by a base (e.g., sodium bicarbonate, NaHCO₃).[8] The base serves a dual purpose: it deprotonates the carboxylic acid groups of the iminodiacetic acid to form a water-soluble dicarboxylate salt, and crucially, it deprotonates the secondary ammonium ion, enhancing the nitrogen's nucleophilicity.[3]

-

Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated iminodiacetic acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10]

-

Intermediate Collapse & Product Formation: This attack forms an unstable tetrahedral intermediate. The intermediate collapses, cleaving the C-O bond and releasing tert-butyl carbonate as a leaving group.[10]

-

Irreversible Byproduct Formation: The tert-butyl carbonate leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated to form tert-butanol.[3][10] The evolution of CO₂ gas is an entropically favorable process that drives the reaction to completion.[3]

2.2. Diagram of the Synthesis Pathway

Caption: Reaction scheme for the Boc protection of iminodiacetic acid.

2.3. Rationale for Experimental Choices

-

Reagent Selection: (Boc)₂O is the reagent of choice due to its high reactivity under mild conditions and the innocuous nature of its byproducts (CO₂ and t-butanol), which are easily removed.[11]

-

Solvent System (Water/THF): Iminodiacetic acid and its sodium salt are highly soluble in water but poorly soluble in most organic solvents. Conversely, (Boc)₂O is soluble in organic solvents like Tetrahydrofuran (THF) but insoluble in water.[5][8] A biphasic or co-solvent system is therefore essential to bring both reactants into contact, allowing the reaction to proceed efficiently at the solvent interface or in a homogenous mixture.

-

Base Selection (Sodium Bicarbonate): NaHCO₃ is a sufficiently strong base to deprotonate the amine for the reaction but is mild enough to avoid significant hydrolysis of the (Boc)₂O reagent or the final product.[5][8] Stronger bases like sodium hydroxide could be used but risk greater side reactions.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful dissolution and gas evolution are key indicators of reaction initiation.

Materials & Equipment:

-

Iminodiacetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized water

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Addition funnel (optional, for slow addition of (Boc)₂O)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve iminodiacetic acid (1.0 eq) and sodium bicarbonate (4.0 eq) in deionized water. Stir until all solids are dissolved and the vigorous evolution of CO₂ from the acid-base reaction ceases.[8] Self-Validation: Complete dissolution indicates the formation of the soluble sodium salt.

-

Addition of Co-solvent and Reagent: To the aqueous solution, add an equal volume of THF. Follow this with the slow, portion-wise addition of (Boc)₂O (1.2 eq).[8] The reaction is exothermic; for large-scale reactions, an ice bath may be used to maintain room temperature.

-

Reaction Monitoring: Seal the flask (allowing for gas to escape) and stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Electrospray Ionization Mass Spectrometry (ESI-MS) until the starting material is fully consumed.[8]

Purification Strategy: A Multi-Stage Approach

The purification of N-Boc-iminodiacetic acid is achieved by exploiting the pH-dependent solubility of the molecule, a classic and powerful technique for isolating carboxylic acids. The process involves a liquid-liquid extraction followed by recrystallization.

4.1. The Logic of the Purification Workflow

-

Removal of Organic Solvent & Impurities: The THF is removed under reduced pressure (rotary evaporation). The remaining aqueous phase contains the desired product as a sodium salt, excess NaHCO₃, and water-soluble byproducts. This solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted (Boc)₂O and other non-polar impurities.[8]

-

Acidification (The Critical Step): The aqueous solution is cooled in an ice bath and slowly acidified with a strong acid (e.g., concentrated HCl) to a pH of 1.[8] This step is crucial: protonation of the two carboxylate groups converts the water-soluble salt into the free acid, which is significantly less soluble in water and preferentially soluble in organic solvents like ethyl acetate.

-

Product Extraction: The protonated product is then extracted from the acidic aqueous phase into several portions of ethyl acetate.[8]

-

Final Purification by Recrystallization: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude solid product. This crude material is then purified by recrystallization from a suitable solvent, typically ethyl acetate, to yield high-purity crystalline N-Boc-iminodiacetic acid.[8][12]

4.2. Diagram of the Purification Workflow

Caption: Step-by-step workflow for the purification of N-Boc-iminodiacetic acid.

Detailed Experimental Protocol: Purification

This protocol is designed to maximize both purity and yield.

Materials & Equipment:

-

Crude aqueous reaction mixture from synthesis

-

Diethyl ether (Et₂O)

-

Ethyl acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

pH paper or pH meter

-

Separatory funnel, Erlenmeyer flasks, Buchner funnel, filter paper

-

Rotary evaporator

Procedure:

-

Solvent Removal: Concentrate the crude reaction mixture using a rotary evaporator to remove the THF.

-

Initial Wash: Transfer the remaining aqueous solution to a separatory funnel and wash twice with diethyl ether to remove non-polar impurities. Discard the organic layers.[8]

-

Acidification: Cool the aqueous layer in an ice-water bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1. A white precipitate of the product should form. Self-Validation: The formation of a precipitate is a clear visual confirmation of successful protonation.

-

Extraction: Extract the product from the acidic aqueous mixture with three portions of ethyl acetate. Combine the organic layers.[8]

-

Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous Na₂SO₄, filter, and concentrate the filtrate to dryness under reduced pressure to obtain the crude N-Boc-iminodiacetic acid as a white solid.

-

Recrystallization: Add a minimal amount of hot ethyl acetate to the crude solid to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (or ice bath) to maximize crystal formation.[8] Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Quality Control and Data Summary

Ensuring the final product meets the required specifications is paramount. A combination of analytical techniques should be employed.

| Parameter | Method | Expected Result | Reference(s) |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | [2][] |

| Identity | ESI-Mass Spectrometry (Negative Ion Mode) | [M-H]⁻ peak at m/z 232.1 | [8] |

| Structure | ¹H and ¹³C NMR Spectroscopy | Peaks consistent with the N-Boc and iminodiacetate structure | [14] |

| Yield | Gravimetric | Typically high, reported up to 90% | [8] |

Conclusion

The synthesis and purification of N-Boc-iminodiacetic acid is a robust and reproducible process when grounded in a firm understanding of the underlying chemical principles. The Boc protection of iminodiacetic acid, driven by the irreversible decomposition of the carbonate intermediate, provides a high-yielding route to the crude product. Subsequent purification, elegantly achieved by manipulating the compound's pH-dependent solubility through a carefully executed acid-base work-up and finalized by recrystallization, reliably delivers material of high purity suitable for the demanding applications in drug development and biochemical research. This guide provides the technical detail and causal reasoning necessary for researchers to confidently execute this valuable synthetic transformation.

References

-

J&K Scientific. Boc-iminodiacetic acid | 56074-20-5. [Link]

-

ResearchGate. N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. | Request PDF. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Homework.Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. [Link]

-

Journal of Nuclear Medicine. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

PubMed. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. [Link]

-

YouTube. Recrystallization Demonstrated by Mark Niemczyk, PhD. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 56074-20-5 [chemicalbook.com]

- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Boc-Iminodiacetic Acid: Synthesis, Applications, and Experimental Protocols

Introduction: Unveiling the Versatility of a Unique Building Block

Boc-iminodiacetic acid, a synthetically derived amino acid derivative, has established itself as a cornerstone reagent in modern biochemical and pharmaceutical research. Its unique trifunctional nature, featuring a temporary N-Boc protecting group and two carboxylic acid moieties, provides a versatile platform for a multitude of applications, ranging from intricate peptide synthesis to the targeted delivery of therapeutic and diagnostic agents. This guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, core applications, and detailed, field-proven experimental protocols. We will delve into the causality behind methodological choices, ensuring a robust and validated approach to its use in the laboratory.

Core Properties and Specifications

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its successful application. These properties dictate its solubility, reactivity, and storage conditions, ensuring the integrity of experimental outcomes.

| Property | Value | Source(s) |

| CAS Number | 56074-20-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₁₅NO₆ | [1][5][6] |

| Molecular Weight | 233.22 g/mol | [1][2][3][4][5][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥96% (HPLC) | [4] |

| Storage | 2-8°C, desiccated | [7] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established procedure involving the protection of the secondary amine of iminodiacetic acid with a tert-butyloxycarbonyl (Boc) group. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring a high-purity final product.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures[8].

-

Dissolution of Iminodiacetic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve iminodiacetic acid (5.1 g, 38.3 mmol) and sodium bicarbonate (12.9 g, 153 mmol) in 50 mL of deionized water. Stir until the cessation of gas evolution (CO₂). The use of a four-fold excess of sodium bicarbonate ensures the complete deprotonation of the carboxylic acid groups and the neutralization of the resulting carbonic acid, driving the reaction forward.

-

Addition of Co-solvent and Reagent: To the aqueous solution, add 50 mL of tetrahydrofuran (THF). This creates a biphasic system that facilitates the dissolution of the non-polar di-tert-butyl dicarbonate. Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 10.0 g, 46.0 mmol) to the vigorously stirred mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or electrospray ionization mass spectrometry (ESI-MS) until the starting material is fully consumed[8].

-

Work-up and Extraction:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous phase twice with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Carefully adjust the pH of the aqueous phase to 1 with concentrated hydrochloric acid. This protonates the carboxylate groups, rendering the product soluble in organic solvents.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield a white solid.

-

For further purification, recrystallize the crude product from hot ethyl acetate to obtain N-Boc-iminodiacetic acid as fine, clear crystals[8]. A typical yield is around 90%.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a unique building block in SPPS, enabling the introduction of a chelating moiety or a branching point within a peptide sequence. The Boc group provides temporary protection of the secondary amine, which is strategically removed to allow for peptide chain elongation.

The Boc/Bzl Protection Strategy in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic approach in SPPS that relies on graduated acid lability. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage[1][9][10].

Mechanism of Boc Deprotection

The selective removal of the Boc group is a critical step in the SPPS cycle. It proceeds via an acid-catalyzed mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid intermediate readily decarboxylates to liberate the free amine of the peptide and carbon dioxide[2].

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

SPPS Protocol: Incorporation of this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel[5].

-

Boc Deprotection:

-

To the swollen resin, add a solution of 50% TFA in DCM.

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection[4][5].

-

Wash the resin with DCM (3x) and isopropanol (3x) to remove residual TFA, followed by DCM (3x)[5].

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

-

Wash the resin thoroughly with DCM (5x) to remove excess base[9].

-

-

Coupling:

-

Dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU/HOBt (2-4 equivalents) in N,N-dimethylformamide (DMF).

-

Add this solution to the neutralized peptide-resin.

-

Add DIEA (4-6 equivalents) to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates a complete reaction[5].

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Bifunctional Chelating Agent in Drug Development

The two carboxylic acid groups of this compound make it an excellent precursor for bifunctional chelating agents. After deprotection of the Boc group and potential modification of one or both carboxyl groups, the iminodiacetic acid (IDA) core can stably coordinate with various metal ions, including radionuclides for diagnostic imaging and therapy[11][12].

Application in Radiopharmaceuticals

N-substituted IDA derivatives are widely used to chelate Technetium-99m (⁹⁹mTc), a gamma-emitting radionuclide ideal for diagnostic imaging due to its favorable nuclear properties[13][14]. The N-substituent on the IDA molecule can be tailored to control the pharmacokinetic properties of the resulting radiopharmaceutical, directing it to specific organs or tissues[13][14].

Protocol: Radiolabeling of an IDA Derivative with ⁹⁹mTc

This is a general protocol for the direct labeling of an IDA derivative, which can be adapted for specific compounds[15].

-

Reagent Preparation:

-

Prepare a solution of the IDA derivative (e.g., N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid, TMIDA) in 0.1 M NaOH.

-

Prepare a fresh solution of a reducing agent, such as sodium dithionite (Na₂S₂O₄).

-

-

Labeling Reaction:

-

To a sterile vial containing a specific concentration of the reducing agent, add the freshly eluted ⁹⁹mTc-pertechnetate (⁹⁹mTcO₄⁻).

-

Immediately add the prepared solution of the IDA derivative.

-

Adjust the pH of the reaction mixture to the optimal level (typically neutral).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity of the ⁹⁹mTc-IDA complex using thin-layer chromatography (TLC) with appropriate stationary and mobile phases[13].

-

Role in Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, bifunctional chelators derived from IDA can be conjugated to monoclonal antibodies to create ADCs[][17]. These ADCs can deliver a cytotoxic payload, such as a radionuclide, directly to tumor cells that express a specific antigen on their surface, thereby minimizing off-target toxicity[17][18][19].

Caption: Generalized Mechanism of Action for an ADC.

Conclusion

This compound is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of a temporary protecting group and two reactive carboxylic acid functionalities has made it an indispensable tool for researchers in peptide chemistry, medicinal chemistry, and radiopharmaceutical development. The protocols and mechanistic insights provided in this guide are intended to empower scientists to harness the full potential of this versatile molecule, paving the way for new discoveries and advancements in the life sciences.

References

-

Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry & Analytical Biochemistry. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Fichna, J., & Janecka, A. (2003). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Current pharmaceutical design, 9(11), 971-992. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

-

Chen, Y., et al. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 71(38), 6970-6976. [Link]

-

Lee, B. C., et al. (2016). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of visualized experiments : JoVE, (116), 54593. [Link]

-

NJ Bio, Inc. Recent Advances in ADCs. [Link]

-

Digital.CSIC. Solid-phase peptide synthesis. [Link]

-

Loberg, M. D., et al. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. The Journal of nuclear medicine, 17(7), 633-638. [Link]

-

Chemistry Europe. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. [Link]

-

Chau, C. H., et al. (2019). Diverse Roles of Antibodies in Antibody–Drug Conjugates. Antibodies, 8(3), 42. [Link]

-

BEBPA. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates. [Link]

-

National Center for Biotechnology Information. Introduction to Antibody-Drug Conjugates. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. N-Boc-iminodiacetic acid = 96.0 HPLC 56074-20-5 [sigmaaldrich.com]

- 8. This compound | 56074-20-5 [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chemimpex.com [chemimpex.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]

- 18. Diverse Roles of Antibodies in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Boc-Iminodiacetic Acid in Organic Solvents

Introduction: The Pivotal Role of Boc-Iminodiacetic Acid in Modern Drug Discovery

N-tert-butoxycarbonyl-iminodiacetic acid (this compound) is a cornerstone bifunctional molecule in the landscape of pharmaceutical and biotechnological research. Its unique structure, featuring a stable Boc protecting group on the nitrogen atom and two carboxylic acid moieties, makes it an invaluable building block.[1][2] In drug development, it is extensively used in peptide synthesis, serving as a protected amino acid derivative that allows for controlled, sequential additions to a peptide chain.[3] Furthermore, its iminodiacetic acid backbone provides potent metal-chelating properties, making it a critical component in the design of targeted drug delivery systems, diagnostic imaging agents, and bioconjugation techniques.[3][4]

The efficacy of this compound in these applications is fundamentally dependent on its behavior in organic solvents. Reaction kinetics, purification efficiency, and the stability of stock solutions are all governed by its solubility and stability profile. A comprehensive understanding of these characteristics is therefore not merely academic; it is a prerequisite for robust and reproducible process development. This guide provides an in-depth analysis of the solubility and stability of this compound in common organic solvents, offering both field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Section 1: Solubility Profile of this compound

The principle of "like dissolves like" is the starting point for understanding solubility.[5] this compound possesses both polar (two carboxylic acid groups) and non-polar (the tert-butyl group) characteristics. This amphiphilic nature dictates a nuanced solubility profile across the spectrum of organic solvents.

Theoretical Considerations and Practical Observations

The parent compound, iminodiacetic acid, is practically insoluble in many organic solvents such as acetone, methanol, and ether.[3][6] The introduction of the bulky, non-polar Boc group significantly alters the molecule's polarity and its interaction with solvent molecules. The tert-butyl group can disrupt the intermolecular hydrogen bonding that might otherwise lead to insolubility in less polar solvents, while the carboxylic acid groups favor interaction with polar, protic, and aprotic solvents.

While comprehensive, peer-reviewed quantitative solubility data is not extensively published, supplier data and empirical observations provide a strong qualitative and semi-quantitative foundation. For instance, this compound is known to be soluble in methanol.[4][7] A practical test shows that a clear solution can be achieved by dissolving 0.3 g in 2 mL of methanol, indicating a solubility of at least 150 mg/mL under ambient conditions.[8]

Comparative Solubility in Common Organic Solvents

To provide a practical framework, the following table summarizes the expected solubility of this compound across a range of solvents relevant to synthesis, purification, and formulation. This data is synthesized from general chemical principles and available supplier information. Researchers should consider this a guide and are encouraged to determine precise solubility for their specific applications and conditions using the protocol outlined in Section 1.4.

| Solvent | Polarity Index | Solvent Type | Expected Solubility | Rationale for Experimental Choice |

| Methanol (MeOH) | 0.762 | Polar Protic | High | Excellent for creating stock solutions and for reactions where proton donation is acceptable. Its high polarity and hydrogen bonding capacity effectively solvate the carboxylic acid groups.[9] |

| Ethanol (EtOH) | 0.654 | Polar Protic | High to Moderate | Similar to methanol but slightly less polar. Useful for reactions and purifications, sometimes offering better crystallization properties than methanol.[9] |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Polar Aprotic | High | A powerful solvent capable of dissolving a wide range of compounds. Ideal for preparing highly concentrated stock solutions for biological screening.[9] |

| N,N-Dimethylformamide (DMF) | 0.386 | Polar Aprotic | High | Widely used in peptide synthesis. Its ability to solvate both the peptide backbone and the this compound makes it a solvent of choice for coupling reactions.[9] |

| Acetonitrile (ACN) | 0.460 | Polar Aprotic | Moderate to Low | Commonly used as a mobile phase in reverse-phase HPLC. Understanding solubility is critical for purification protocol development. Its moderate polarity may limit high concentrations.[9] |

| Tetrahydrofuran (THF) | 0.207 | Non-polar Aprotic | Low | Its lower polarity makes it less suitable for dissolving the highly polar di-acid. May be used in mixed solvent systems to modulate reactivity.[9] |

| Ethyl Acetate (EtOAc) | 0.228 | Moderately Polar | Low | Often used as an extraction solvent during workup procedures. The low solubility of this compound in EtOAc is advantageous for precipitating the product.[4][9] |

| Dichloromethane (DCM) | 0.309 | Non-polar Aprotic | Very Low | Typically used in reactions involving less polar reactants. This compound is expected to have poor solubility.[9] |

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Protocol for Quantitative Solubility Assessment

This protocol describes a robust method for determining the equilibrium solubility of this compound.

Objective: To quantify the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (purity ≥96%)[10]

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Calibrated positive displacement pipettes or syringes

-

Vortex mixer and/or sonicator bath

-

Temperature-controlled incubator/shaker

-

HPLC or UV-Vis spectrophotometer for concentration analysis (optional, for high precision)

Methodology:

-

Preparation: Accurately weigh a known amount of this compound (e.g., 20-50 mg) into a vial.[1]

-

Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.[1]

-

Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. If solid remains, sonicate for 5-10 minutes.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. This step is critical for determining thermodynamic solubility rather than kinetic solubility.

-

Observation: After equilibration, visually inspect the vial.

-

If all solid has dissolved: The compound is soluble at or above this concentration. Record the result and, if desired, repeat with a larger mass of the compound to find the saturation point.

-

If solid remains: The solution is saturated. Proceed to the next step.

-

-

Incremental Addition: Add another small, known volume of solvent (e.g., 50 µL). Return the vial to the temperature-controlled shaker for several hours and re-inspect.

-

Endpoint Determination: Repeat step 6 until all the solid has completely dissolved. The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the compound.[1]

-

Calculation:

-

Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

-

Self-Validation: To ensure accuracy, the experiment should be performed in triplicate. For highly precise measurements, the concentration of the saturated supernatant can be determined using a validated analytical method like HPLC after centrifugation to remove undissolved solids.

Section 2: Stability Profile of this compound

The stability of this compound is paramount, as degradation can lead to impurities that compromise subsequent reactions and the integrity of the final product. The primary point of vulnerability is the Boc protecting group, which is known to be labile under acidic conditions.[11]

Key Degradation Pathways

The principal degradation pathway for this compound in solution is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group. This hydrolysis reaction yields iminodiacetic acid, carbon dioxide, and tert-butanol (which can further eliminate to isobutylene).

Caption: Primary degradation pathway of this compound.

Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. This cation is then trapped by a nucleophile (like water, if present) or undergoes elimination. While primarily acid-driven, thermal stress can also promote this degradation, although typically at higher temperatures (>100-120 °C).[12]

Factors Influencing Stability in Organic Solvents

-

Acidic Impurities: Trace amounts of acid in a solvent can catalyze the deprotection over time. Solvents like dichloromethane can contain trace HCl, and others may have acidic impurities from manufacturing.

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, storing stock solutions at recommended temperatures (2-8 °C) is critical.[1][4]

-

Solvent Choice: The stability can be solvent-dependent. While the Boc group is generally stable in neutral and basic conditions, the specific solvent can influence the rate of any potential degradation.

Workflow for Stability Assessment

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active substance due to degradation.[] HPLC is the method of choice for this purpose.

Caption: Workflow for a stability study using an HPLC method.

Protocol for a Forced Degradation Study

This protocol outlines a forced degradation study to rapidly assess the stability of this compound in a specific solvent.

Objective: To evaluate the stability of this compound in a chosen solvent under accelerated (stress) conditions and to verify the stability-indicating nature of the analytical method.

Materials:

-

This compound solution of known concentration (e.g., 1 mg/mL) in the test solvent.

-

Control vials (wrapped in foil for light protection).

-

Stress condition equipment (oven, photostability chamber).

-

Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm).

-

Acids (e.g., 0.1 M HCl in the solvent) and bases (e.g., 0.1 M NaOH in the solvent) for chemical stress testing.

Methodology:

-

Method Validation: Develop an HPLC method capable of separating this compound from its primary potential degradant, iminodiacetic acid. The method is considered stability-indicating if the peaks for the parent compound and degradants are well-resolved.

-

Sample Preparation: Aliquot the stock solution into several vials for each stress condition (e.g., thermal, photolytic, acid, base). Prepare corresponding control samples stored at 2-8 °C and protected from light.

-

Time Zero Analysis: Immediately analyze one of the initial aliquots (T=0) to establish the baseline concentration and purity.

-

Application of Stress Conditions:

-

Thermal Stress: Place vials in an oven at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 7 days).

-

Photostability: Expose vials to a light source as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13] A dark control vial should be stored alongside.

-

Acid/Base Hydrolysis: Add a small volume of acidic or basic solution to the respective vials and monitor over time at room temperature.

-

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7 days), remove a vial from each stress condition.

-

HPLC Analysis: Analyze the stressed samples and the corresponding controls.

-

Data Interpretation:

-

Calculate the percentage of this compound remaining compared to the T=0 sample.

-

Observe the chromatograms for the appearance of new peaks (degradation products).

-

Calculate a mass balance to ensure that the decrease in the parent peak corresponds to an increase in degradant peaks.

-

Conclusion

This compound is a robust and versatile reagent, but its successful application hinges on a clear understanding of its physical and chemical properties in solution. While it exhibits high solubility in polar organic solvents like methanol, DMF, and DMSO, its stability, particularly against acid-catalyzed deprotection, must be carefully managed. By employing the systematic protocols for solubility and stability determination outlined in this guide, researchers can establish reliable parameters for their specific processes. This ensures the integrity of the compound, leading to more reproducible reaction outcomes, higher purity profiles in purification, and the overall success of research and development objectives in the pharmaceutical and biotechnology sectors.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

-

ICH. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

PubChem. (n.d.). Iminodiacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Iminodiacetic Acid - Compound Summary. It is listed as practically insoluble in several organic solvents. Retrieved from [Link]

-

ResearchGate. (2012, July 6). Discussion on the stability of N-Boc group. Retrieved from [Link]

-

ResearchGate. (2023, March 13). Can N-Boc deprotection achieved by simple heating (without acid/water). Retrieved from [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound CAS#: 56074-20-5 [m.chemicalbook.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. This compound | 56074-20-5 [chemicalbook.com]

- 7. 56074-20-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. N-Boc-iminodiacetic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. N-Boc-亚氨基二乙酸 ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Mechanism and Application of Boc-Iminodiacetic Acid as a Protecting Group and Bifunctional Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-tert-butyloxycarbonyl-iminodiacetic acid (Boc-iminodiacetic acid), a versatile reagent in modern organic synthesis. Moving beyond its role as a simple amine protecting group, we will explore its nuanced mechanism of action and its strategic application as a bifunctional scaffold for the construction of complex molecular architectures, particularly in peptide and medicinal chemistry. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively implement this compound in their synthetic workflows.

Core Principles: The Dual Functionality of this compound

This compound is a unique molecule that combines the well-established tert-butyloxycarbonyl (Boc) protecting group with a dicarboxylic acid moiety. This structure imparts a dual functionality:

-

Amine Protection: The Boc group provides a robust, acid-labile protection for the secondary amine of the iminodiacetic acid core. This allows for the selective manipulation of other functional groups within a molecule.[1]

-

Bifunctional Scaffolding: The two carboxylic acid groups offer reactive handles for further chemical elaboration. This enables the use of this compound as a linker or scaffold to conjugate different molecular entities, such as peptides, chelating agents, or small molecule drugs.[2]

The strategic advantage of this compound lies in the orthogonal nature of its protecting group and its reactive functionalities. The Boc group can be selectively removed under acidic conditions without affecting many other protecting groups or the integrity of the synthesized molecule, a cornerstone of modern multi-step synthesis.[3][4]

Mechanism of Action: Protection and Deprotection

The utility of this compound as a protecting group is defined by the chemistry of the Boc group itself. The mechanisms for its introduction and removal are well-understood and highly reliable.

Protection of Amines: A Nucleophilic Acyl Substitution

While this compound is itself a protected amine, its carboxylic acid functionalities are used to acylate primary or secondary amines, thereby incorporating the Boc-protected iminodiacetic acid scaffold. The core of this transformation is a nucleophilic acyl substitution.

The reaction is typically mediated by a coupling agent that activates one of the carboxylic acid groups of this compound, making it susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester and suppress side reactions.[5]

Mechanism of Carboxylic Acid Activation and Amine Coupling:

Figure 1: General workflow for coupling this compound to an amine.

In the context of solid-phase peptide synthesis (SPPS), a key consideration is whether one or both carboxylic acids of this compound react. Research has shown that when coupling to a resin-bound amine, mono-acylation is predominantly observed. This selectivity is crucial as it leaves one carboxylic acid available for further functionalization.[6]

Deprotection: An Acid-Catalyzed Elimination

The removal of the Boc group is a cornerstone of its utility and proceeds via an acid-catalyzed elimination mechanism. The reaction is typically carried out using a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3][4]

The mechanism involves the following key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Carbocation Formation: The protonated intermediate is unstable and fragments to form a stable tert-butyl carbocation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free secondary amine of the iminodiacetic acid moiety.

Mechanism of Acid-Catalyzed Boc Deprotection:

Figure 2: Simplified mechanism of Boc deprotection.

The tert-butyl carbocation generated during deprotection can potentially alkylate sensitive amino acid residues like tryptophan or methionine. To prevent these side reactions, scavengers such as triisopropylsilane (TIS) or water are typically included in the deprotection cocktail.[]

Orthogonality: A Pillar of Modern Synthetic Strategy

A key advantage of the Boc protecting group is its orthogonality to other commonly used protecting groups in peptide synthesis, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[8] This orthogonality allows for the selective deprotection of different functional groups within the same molecule, enabling the synthesis of highly complex and multifunctional constructs.

| Protecting Group | Cleavage Condition | Stability under Boc Deprotection (TFA) |

| Boc | Acid (e.g., TFA) | - |

| Fmoc | Base (e.g., Piperidine) | Stable |

| Cbz | Hydrogenolysis (H₂, Pd/C) | Stable |

Table 1: Orthogonality of Common Amine Protecting Groups.

This compatibility is fundamental to strategies where this compound is used as a linker. For instance, a peptide can be assembled on a solid support using Fmoc chemistry. This compound can then be coupled to the N-terminus of the peptide. Subsequently, the Boc group can be removed with TFA, exposing the secondary amine for further modification, all while the acid-labile side-chain protecting groups (like t-butyl esters) of the peptide remain intact under the milder conditions used for Fmoc deprotection.

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for the application of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific sequence and scale of the synthesis.

Protocol for Coupling this compound in SPPS

This protocol describes the mono-acylation of a resin-bound peptide with this compound.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.

-

Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in a minimal amount of DMF.

-

Coupling: Add the activation solution to the peptide-resin. Add DIEA (4-6 equivalents) to the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, complete coupling.

-

Washing: Once the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all soluble reagents and byproducts.

Protocol for Boc Deprotection

This protocol details the removal of the Boc group from the newly coupled this compound moiety.

Materials:

-

This compound-peptide-resin

-

Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Scavengers (optional, but recommended): e.g., 2.5% Triisopropylsilane (TIS), 2.5% water

-

Washing solvents: DCM, Isopropanol (IPA), DMF

-

Neutralization solution: 5-10% DIEA in DMF

Procedure:

-

Resin Preparation: Wash the this compound-peptide-resin with DCM (3x).

-

Deprotection: Add the deprotection solution (TFA/DCM with scavengers) to the resin and agitate for 20-30 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual acid.

-

Neutralization: Treat the resin with the neutralization solution (DIEA in DMF) for 5-10 minutes to neutralize the resulting ammonium salt to the free amine.

-

Final Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next synthetic step.

Applications in Drug Development and Research

The unique bifunctional nature of this compound has led to its application in several areas of advanced chemical synthesis.

Synthesis of Peptide-Chelator Conjugates for Radiopharmaceuticals

A prominent application of this compound is in the synthesis of peptide-chelator conjugates for targeted radionuclide therapy and imaging.[1][9] The iminodiacetic acid core serves as a precursor or a structural component for more complex chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Workflow for Peptide-Chelator Conjugate Synthesis:

Figure 3: A representative workflow for the synthesis of a peptide-chelator conjugate using this compound as a linker.

In this workflow, the free carboxylic acid of the iminodiacetic acid moiety (after its incorporation into the peptide and deprotection of the Boc group) can be used to attach a second molecule, thereby creating a bifunctional conjugate.

Scaffolding in Combinatorial Chemistry

This compound can serve as a central scaffold in the synthesis of combinatorial libraries. The two carboxylic acid groups and the protected amine provide three points of diversity that can be elaborated with different building blocks to rapidly generate a large number of structurally related compounds for high-throughput screening.

Conclusion

This compound is more than just a protected amino acid derivative; it is a strategic tool for the synthesis of complex, multifunctional molecules. Its robust, acid-labile Boc protecting group, combined with its bifunctional dicarboxylic acid scaffold, offers a high degree of synthetic flexibility. A thorough understanding of its mechanism of action, orthogonality, and practical application in synthetic protocols, as outlined in this guide, will enable researchers to leverage the full potential of this versatile reagent in their drug discovery and development endeavors.

References

- El-Faham, A., et al. (n.d.). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase.

-

Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233.

- Baran, P. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions.

- Dömling, A., & Ugi, I. (2000). The Ugi and Passerini Reactions. In Multicomponent Reactions (pp. 145-197). Wiley-VCH.

- Banfi, L., & Riva, R. (2005). The Passerini Reaction. In Organic Reactions (Vol. 65). John Wiley & Sons, Inc.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m.

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

- ResearchGate. (2025). Efficient Acetylation and Boc Protection of Carbohydrates, Phenols and Amines.

- MDPI. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(11), 2867.

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

- ResearchGate. (2007). Selective Mono-BOC Protection of Diamines.

- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

The Strategic Application of Boc-Iminodiacetic Acid as a Bifunctional Chelating Agent in Radiopharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted radiopharmaceuticals, the judicious selection of a bifunctional chelating agent (BFCA) is paramount to the successful development of novel diagnostic and therapeutic agents. This technical guide provides an in-depth exploration of Boc-iminodiacetic acid (Boc-IDA), a versatile BFCA that offers a strategic advantage in the synthesis of radiolabeled biomolecules. We will delve into the fundamental principles governing its application, from the synthesis and activation of the chelator to its conjugation with targeting moieties and subsequent radiolabeling. This guide is intended to serve as a comprehensive resource, equipping researchers with the foundational knowledge and practical methodologies required to effectively integrate this compound into their radiopharmaceutical research and development endeavors.

Introduction: The Pivotal Role of Bifunctional Chelating Agents

Radiopharmaceuticals are meticulously designed molecules comprising a targeting biomolecule, a radionuclide, and a linker that covalently connects the two.[1] The linker often incorporates a bifunctional chelating agent, a molecule with two distinct functionalities: a chelating moiety that securely sequesters a metallic radionuclide and a reactive functional group for covalent attachment to a biomolecule, such as a peptide or antibody.[2][3] The stability of the resulting radiometal complex is of utmost importance to prevent the in vivo release of the radionuclide, which could lead to off-target radiation exposure and diminished imaging quality or therapeutic efficacy.[1]

Iminodiacetic acid (IDA) and its derivatives have a long-standing history in nuclear medicine, particularly as ligands for Technetium-99m (99mTc) in hepatobiliary imaging agents.[4] The core IDA structure provides a robust coordination environment for various radiometals. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the iminodiacetic acid backbone, yielding this compound, offers a strategic advantage in the multi-step synthesis of complex radiopharmaceuticals.[4][5] The Boc group serves to temporarily mask the secondary amine, preventing unwanted side reactions during the conjugation of the chelator to the biomolecule, and can be readily removed under acidic conditions to allow for subsequent radiolabeling.[][7]

The Chemistry of this compound: A Strategic Design

This compound is a valuable building block in the synthesis of chelating agents and ligands for applications in coordination chemistry, catalysis, and importantly, in drug delivery and diagnostic imaging.[8][9] Its utility stems from the presence of two key functional domains: the iminodiacetic acid core for metal chelation and the Boc-protected amine which allows for controlled, sequential chemical modifications.[8][9]

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically involving the reaction of iminodiacetic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C9H15NO6 |

| Molecular Weight | 233.22 g/mol |

| Appearance | White solid |

| Solubility | Soluble in many organic solvents |

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[] Its key advantages include:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including those typically used for peptide synthesis and conjugation.[]

-

Facile Cleavage: It can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), without compromising the integrity of most biomolecules.[][7]

This allows for a modular and controlled approach to the synthesis of complex bioconjugates. The chelator can be conjugated to the biomolecule with the amine protected, and then the Boc group can be removed to "unmask" the chelating cavity for subsequent radiolabeling.

Experimental Workflows: From Chelator to Radiotracer

The following sections provide detailed, step-by-step methodologies for the key experimental workflows involving this compound.

Activation of this compound: Synthesis of the N-Hydroxysuccinimide (NHS) Ester

To facilitate the conjugation of this compound to a biomolecule, it is typically activated as an N-hydroxysuccinimide (NHS) ester. NHS esters are reactive towards primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond.[]

Experimental Protocol: Synthesis of this compound NHS Ester

-

Dissolution: Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Purification: Remove the dicyclohexylurea (DCU) byproduct by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the this compound NHS ester.

Diagram 1: Activation of this compound. A schematic representation of the synthesis of Boc-IDA-NHS ester.

Conjugation to a Targeting Peptide

The activated Boc-IDA-NHS ester can then be conjugated to a targeting peptide. The following is a general protocol that can be adapted for specific peptides.

Experimental Protocol: Conjugation of Boc-IDA-NHS Ester to a Peptide

-

Peptide Dissolution: Dissolve the targeting peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5). The basic pH is crucial for ensuring the N-terminal amine and lysine side chains are deprotonated and thus nucleophilic.[11]

-

Chelator Addition: Add a solution of Boc-IDA-NHS ester in an organic solvent like DMF or DMSO to the peptide solution. A molar excess of the chelator (e.g., 5-10 fold) is typically used to ensure efficient conjugation.

-

Reaction: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

Purification: Purify the resulting Boc-IDA-peptide conjugate using size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted chelator and other small molecules.

Diagram 2: Conjugation of Boc-IDA-NHS Ester to a Peptide. The activated chelator reacts with a free amine on the peptide.

Boc Deprotection

Prior to radiolabeling, the Boc protecting group must be removed to expose the chelating moiety.

Experimental Protocol: Boc Deprotection of the Conjugate

-

Dissolution: Dissolve the purified Boc-IDA-peptide conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).

-

Reaction: Stir the solution at room temperature for 30-60 minutes.

-

Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Purification: The deprotected IDA-peptide conjugate can be purified by RP-HPLC.

Radiolabeling with Gallium-68

Gallium-68 (68Ga) is a positron-emitting radionuclide with a convenient half-life of 68 minutes, making it ideal for positron emission tomography (PET) imaging.[12][13] The IDA-peptide conjugate can be efficiently labeled with 68Ga.

Experimental Protocol: 68Ga Radiolabeling

-

68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

-

Buffering: Add the IDA-peptide conjugate to a reaction vial containing a suitable buffer, such as sodium acetate or HEPES, to adjust the pH to 3.5-4.5 for optimal labeling.[13]

-

Labeling Reaction: Add the 68GaCl3 eluate to the vial containing the peptide conjugate and buffer. Heat the reaction mixture at 95°C for 5-10 minutes.[2]

-

Quality Control: Assess the radiochemical purity of the final 68Ga-IDA-peptide conjugate using instant thin-layer chromatography (iTLC) and radio-HPLC.[2][3][14]

Diagram 3: Complete Workflow for Radiopharmaceutical Synthesis. A summary of the key steps from Boc-IDA to the final radiolabeled peptide.

Quality Control: Ensuring Radiopharmaceutical Integrity

Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical.[2] For 68Ga-IDA-peptide conjugates, the following quality control tests are critical:

-

Radiochemical Purity: This is typically assessed by radio-TLC and radio-HPLC.[2][3][14] Radio-TLC can be used for a rapid assessment of unincorporated 68Ga, while radio-HPLC provides a more detailed analysis of the radiolabeled product and any potential radiochemical impurities.[2][15]

-

pH: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).

-

Sterility and Endotoxin Levels: The final product must be sterile and have endotoxin levels below the accepted limits for parenteral administration.

Table 2: Typical Quality Control Parameters

| Parameter | Method | Acceptance Criteria |

| Radiochemical Purity | Radio-TLC / Radio-HPLC | > 95% |

| pH | pH meter or pH strips | 6.5 - 7.5 |

| Sterility | Membrane Filtration | No microbial growth |

| Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |

Conclusion and Future Perspectives

This compound serves as a highly effective and versatile bifunctional chelating agent for the development of targeted radiopharmaceuticals. Its strategic design, incorporating a stable yet readily cleavable protecting group, allows for a controlled and efficient synthesis of complex bioconjugates. The methodologies outlined in this guide provide a robust framework for researchers to incorporate Boc-IDA into their radiopharmaceutical design and synthesis workflows.

The continued development of novel targeting biomolecules, coupled with the established and reliable chemistry of this compound and other bifunctional chelators, will undoubtedly lead to the creation of next-generation radiopharmaceuticals with improved diagnostic accuracy and therapeutic efficacy for a wide range of diseases.

References

-

Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Radiochemical Purity of 68Ga-BCA-Peptides: Separation of All 68Ga Species with a Single iTLC Strip. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Radiopharmaceuticals for hepatobiliary scintigraphy - iminodiacetic acid analogues labeled with technetium-99m. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Tc-99m iminodiacetic acid analogs | Radiology Reference Article. (n.d.). Radiopaedia.org. Retrieved January 10, 2026, from [Link]

-

Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]

-

Preliminary Study of New Gallium-68 Radiolabeled Peptide Targeting NRP-1 to Detect Brain Metastases by Positron Emission Tomography. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Fig. 3. Effect of various factors on 68 Ga-labeling for NOTA-conjugated... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. Retrieved January 10, 2026, from [Link]

Sources

- 1. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 2. Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. jk-sci.com [jk-sci.com]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]

- 14. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction to Boc-iminodiacetic acid in solid-phase peptide synthesis

An In-Depth Technical Guide to Boc-Iminodiacetic Acid in Solid-Phase Peptide Synthesis

Authored by a Senior Application Scientist

This compound (Boc-IDA) has emerged as a pivotal building block in the field of solid-phase peptide synthesis (SPPS), offering a unique structural motif that enables the creation of complex peptide architectures. This guide provides an in-depth technical overview of Boc-IDA, from its fundamental chemical properties to its advanced applications. We will explore its role in the synthesis of branched peptides and the development of high-affinity metal chelating agents for diagnostics and therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the versatility of Boc-IDA to advance their scientific objectives.

Introduction: The Strategic Advantage of this compound

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, yet the demand for peptides with enhanced biological activity, improved stability, and novel functionalities requires a sophisticated molecular toolbox. This compound (Boc-IDA) is a specialized amino acid derivative that serves as a key component in this toolbox.[1] Its structure is deceptively simple: an iminodiacetic acid core where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

This unique structure provides a strategic branch point. Following its incorporation into a peptide sequence and the subsequent removal of the acid-labile Boc group, the two free carboxyl groups can serve as independent initiation sites for further peptide chain elongation. This capability is fundamental to the construction of branched peptides, dendrimers, and other complex molecular scaffolds.

Furthermore, the iminodiacetic acid moiety is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions.[1][2] This has positioned Boc-IDA as a critical reagent for developing peptide-based imaging agents and radiopharmaceuticals, where a peptide's targeting specificity is combined with the diagnostic or therapeutic properties of a chelated metal ion.

Core Concepts: Physicochemical Properties and Reaction Mechanics

A thorough understanding of the properties and chemical behavior of Boc-IDA is essential for its successful application in SPPS.

Physicochemical Characteristics

Boc-IDA is a white, solid powder that is stable under recommended storage conditions of 2-8°C.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 56074-20-5 | [1][3][4] |

| Molecular Formula | C₉H₁₅NO₆ | [1][3][4] |

| Molecular Weight | 233.22 g/mol | [1][3][4] |

| IUPAC Name | 2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | [2][] |

| Synonyms | Boc-Ida-OH, N-Boc-iminodiacetic acid | [1] |

| Purity | Typically ≥96-98% (HPLC) | [1] |